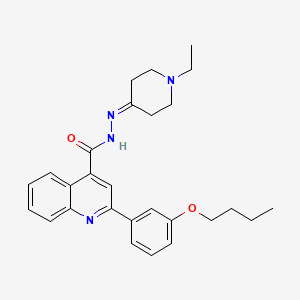
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide, also known as EPB or Compound 23, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide targets the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a key role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide inhibits the activity of CK2 by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the suppression of cancer cell growth.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its low solubility in water and poor pharmacokinetic properties may limit its use in in vivo studies. In addition, the lack of a crystal structure of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide bound to CK2 makes it difficult to understand the precise mechanism of action.
Future Directions
There are several future directions for the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide. In addition, the combination of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide with other anticancer agents may enhance its therapeutic potential. Finally, the development of more potent and selective CK2 inhibitors may provide new opportunities for cancer therapy.
Conclusion:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide is a promising small molecule inhibitor that has shown anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of CK2, a protein kinase that is overexpressed in many cancer cells. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been found to induce apoptosis, inhibit cell migration and invasion, and suppress cancer cell growth. Although it has some limitations for lab experiments, there are several future directions for the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide that may enhance its therapeutic potential.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-5-11-20(27)24-18-14-12-17(13-15-18)22(28)26-23-25-21(19(4-2)29-23)16-9-7-6-8-10-16/h6-10,12-15H,3-5,11H2,1-2H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVMLQFRXOLJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)CC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)

![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)